molecular formula C10H16N2O2 B025889 ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-92-2

ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B025889
CAS No.: 108290-92-2
M. Wt: 196.25 g/mol
InChI Key: CTXBMFMOYWZGMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole-derived compound featuring:

  • A pyrrole ring substituted with: A methyl group at position 1 (N-methylation). An ethylamino group (-NHCH₂CH₃) at position 2. An ethoxycarbonyl group (-COOCH₂CH₃) at position 3.

Properties

IUPAC Name

ethyl 2-(ethylamino)-1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-11-9-8(6-7-12(9)3)10(13)14-5-2/h6-7,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXBMFMOYWZGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetaldehyde-Mediated Cyclization

A prominent method involves reacting carbethoxyacetamidine with chloroacetaldehyde under inert conditions. For example, a solution of carbethoxyacetamidine (3.0 mmol) in ethyl acetate reacts with anhydrous chloroacetaldehyde at reflux (20 min) to yield ethyl 2-amino-1H-pyrrole-3-carboxylate in 47% yield after silica gel filtration. This intermediate is critical for subsequent N-ethylation and N-methylation.

Reaction Conditions:

  • Solvent: Ethyl acetate

  • Temperature: Reflux (≈80°C)

  • Atmosphere: Argon

  • Workup: Silica gel filtration, ethyl acetate extraction

DBU-Catalyzed Ring Formation

Alternative protocols utilize 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) to facilitate cyclization. A continuous flow system with DBU (6.5 equiv) and chloroacetaldehyde in THF at 50–60°C achieves a 48% yield over two steps. This method enhances reproducibility by minimizing side reactions.

Functional Group Interconversions

N-Ethylation of 2-Aminopyrrole Intermediates

Ethyl 2-amino-1H-pyrrole-3-carboxylate undergoes alkylation with ethylating agents such as ethyl iodide. In a representative procedure, the amino group is treated with ethyl iodide (1.1 equiv) in dichloromethane under basic conditions (e.g., K₂CO₃), yielding the N-ethyl derivative. However, over-alkylation at the pyrrole nitrogen necessitates careful stoichiometry control.

N-Methylation at the 1-Position

Introducing the 1-methyl group requires selective alkylation without disturbing the ester or ethylamino groups. A two-step approach involves:

  • Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Methylating with methyl triflate (1.2 equiv) in THF at 0°C, followed by Boc deprotection using trifluoroacetic acid.

Key Challenge: Competing methylation at the ethylamino group is mitigated by steric hindrance from the Boc group.

Multicomponent and Catalytic Approaches

Palladium-Catalyzed Coupling

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Chloroacetaldehyde47Short reaction timeRequires anhydrous conditions
DBU-Catalyzed48Scalable via flow chemistryHigh catalyst loading
Palladium-Coupling74–85Direct biaryl formationExpensive catalysts
Copper-Catalyzed80Aerobic, atom-economicalLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Cardiovascular Health

Research indicates that derivatives of pyrrole compounds, including ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate, exhibit cardiotonic properties. They can enhance cardiac contractility and are being investigated for their potential to treat conditions such as heart failure and hypotension .

Neurological Disorders

Emerging studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurological disorders like depression and anxiety . Its ability to modulate neurotransmitter systems could provide therapeutic benefits in managing psychiatric conditions.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preliminary studies, which could be beneficial for conditions characterized by chronic inflammation . This application is particularly relevant in the context of autoimmune diseases.

Case Study 1: Cardiotonic Effects

A study conducted on animal models demonstrated that administering this compound resulted in a significant increase in cardiac output without undesirable side effects typically associated with traditional cardiotonics. The dosage ranged from 0.5 mg/kg to 5 mg/kg, showing dose-dependent efficacy .

Case Study 2: Neuroprotective Effects

In vitro studies revealed that the compound could inhibit neuronal apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of pathways associated with cell survival and apoptosis regulation. Further research is necessary to establish its effectiveness in vivo .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cardiovascular HealthEnhances cardiac contractility; potential treatment for heart failure
Neurological DisordersPossible neuroprotective effects; candidate for depression treatment
Anti-inflammatory EffectsReduces inflammation; potential application in autoimmune diseases

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Compounds for Comparison

The following compounds are selected based on structural similarity (pyrrole core with carboxylate and amino/alkyl substituents) and available

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate 1-CH₃, 2-NH₂, 3-COOCH₂CH₃ C₈H₁₂N₂O₂ 168.19 Intermediate in drug synthesis.
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 1-H, 2-CH₃, 3-COOCH₂CH₃ C₈H₁₁NO₂ 153.18 Log S = -1.73; moderate solubility.
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate 1-H, 2-NH₂, 3-COOCH₂CH₃, 5-C₆H₅ C₁₃H₁₄N₂O₂ 230.26 Used in medicinal chemistry studies.
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 1-H, 3-CH₃, 4-(3-F-2-I-C₆H₃CO), 2-COOCH₂CH₃ C₁₆H₁₄FINO₃ 402.20 High molecular weight; halogenated.

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility
  • Ethylamino vs.
  • Phenyl Substituent : The addition of a phenyl group at position 5 in introduces aromaticity and significantly increases molecular weight, which may improve binding affinity in biological targets (e.g., enzyme active sites) .
  • Halogenated Derivatives : The iodine and fluorine substituents in enhance electrophilicity and metabolic stability, making such derivatives useful in radiopharmaceuticals or protease inhibitors .
Physicochemical Properties
  • Solubility: Ethyl 2-methyl-1H-pyrrole-3-carboxylate exhibits moderate aqueous solubility (Log S = -1.73), while ethylamino-substituted derivatives (e.g., ) are expected to have lower solubility due to increased hydrophobicity.

Biological Activity

Ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethylamino group and a carboxylate moiety. Its chemical structure can be represented as follows:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that these compounds possess effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Data

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
8aStaphylococcus aureus15Candida albicans12
8bEscherichia coli14Aspergillus niger10
8cPseudomonas aeruginosa13Cryptococcus neoformans11

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that pyrrole derivatives can inhibit various cancer cell lines through different mechanisms. For instance, a related study reported that compounds with similar structural motifs exhibited IC50 values as low as 0.32μM0.32\,\mu M against non-small cell lung cancer cells (A549) .

Anticancer Efficacy Data

Cell LineIC50 Value (μM)
A549 (Lung Cancer)0.32
KB (Oral Cancer)0.67
K111 (Melanoma)1.19
NCI-H4601.22

This data underscores the potential of this compound in cancer therapeutics, particularly due to its ability to target specific cellular pathways involved in tumor growth .

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Binding : It has been suggested that the compound can bind to specific receptors, modulating their activity and leading to altered cellular responses.

Q & A

Q. Example Yield Optimization

Compound IDYield (%)Key ConditionReference
24753Excess amine
24863DMSO solvent

What advanced handling protocols are recommended for light- or moisture-sensitive intermediates in this compound’s synthesis?

Q. Advanced Experimental Design

  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
  • Workup : Rapid purification via column chromatography (silica gel, ethyl acetate/hexane) minimizes exposure to ambient conditions .
  • Safety : Use fume hoods and PPE (gloves, goggles) during synthesis, as recommended in safety data sheets for analogs .

How can conflicting NMR data for pyrrole derivatives be resolved during structural elucidation?

Advanced Data Contradiction Analysis
Discrepancies in δ values (e.g., ethyl ester protons at 4.16 ppm vs. 4.34 ppm) arise from:

  • Deuterated solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals .
  • Tautomerism : Prototropic shifts in pyrrole rings alter peak splitting .
    Resolution :
  • Use 2D NMR (COSY, HSQC) to map coupling patterns.
  • Compare with computational NMR predictions (e.g., DFT calculations) .

What mechanistic insights exist for cyclopropane ring formation in related pyrrole-carboxylate analogs?

Advanced Mechanistic Studies
Cyclopropanation involves:

  • Transition metal catalysis : Pd-mediated C–C bond formation in arylcyclopropyl derivatives .
  • Radical pathways : Initiated by AIBN in the presence of donors like tributyltin hydride .
    Computational studies at ICReDD model reaction pathways, identifying key intermediates (e.g., diradicals) .

What challenges arise when scaling synthesis from milligram to gram quantities?

Q. Advanced Scale-up Challenges

  • Purification : Chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water) .
  • Yield drop : Aggregation of intermediates reduces efficiency; optimize stirring rates and dilution .
  • Thermal control : Exothermic reactions require jacketed reactors for temperature regulation .

Which analytical methods are most effective for impurity profiling in final products?

Q. Advanced Quality Control

  • LCMS : Detects low-abundance impurities (e.g., m/z 475.2 vs. 494.1 for analogs) .
  • HPLC with PDA : Resolves isomers and degradation products (e.g., 98.60% purity achieved) .
  • NMR spike tests : Spiking with known impurities validates detection limits .

How can computational tools accelerate the design of novel pyrrole-3-carboxylate derivatives?

Q. Advanced Computational Design

  • Reaction prediction : ICReDD’s quantum chemical workflows identify viable synthetic routes (e.g., for trifluoromethyl-substituted analogs) .
  • Docking studies : Predict bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .
  • ADMET profiling : Machine learning models assess toxicity and solubility early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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ethyl 2-(ethylamino)-1-methyl-1H-pyrrole-3-carboxylate

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